molecular formula C12H18Si B13693091 (4-Indanyl)trimethylsilane

(4-Indanyl)trimethylsilane

Cat. No.: B13693091
M. Wt: 190.36 g/mol
InChI Key: CYNPQZOFCPTAGF-UHFFFAOYSA-N
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Description

(4-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to a 4-indanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Indanone+Trimethylsilyl chlorideNaHThis compound\text{4-Indanone} + \text{Trimethylsilyl chloride} \xrightarrow{\text{NaH}} \text{this compound} 4-Indanone+Trimethylsilyl chlorideNaH​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silane derivatives.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(4-Indanyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to silicon.

    Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.

    Indenyl complexes: Compounds containing the indenyl ligand, which is structurally related to the indanyl moiety.

Uniqueness

(4-Indanyl)trimethylsilane is unique due to the presence of both the indanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.

Properties

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

2,3-dihydro-1H-inden-4-yl(trimethyl)silane

InChI

InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3

InChI Key

CYNPQZOFCPTAGF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=C1CCC2

Origin of Product

United States

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